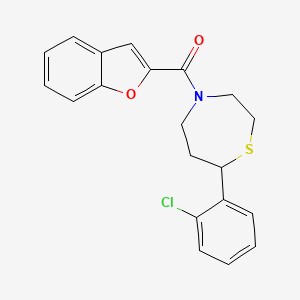

4-(1-benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane

Description

4-(1-Benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane is a heterocyclic compound featuring a 1,4-thiazepane ring (a seven-membered ring containing sulfur and nitrogen), substituted at the 4-position with a 1-benzofuran-2-carbonyl group and at the 7-position with a 2-chlorophenyl moiety. The 2-chlorophenyl substituent adds steric bulk and electron-withdrawing effects, which may influence reactivity and binding interactions in biological systems.

Properties

IUPAC Name |

1-benzofuran-2-yl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2S/c21-16-7-3-2-6-15(16)19-9-10-22(11-12-25-19)20(23)18-13-14-5-1-4-8-17(14)24-18/h1-8,13,19H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGQCPRPEOQXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran ring, followed by the introduction of the thiazepane ring and the chlorophenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of thiazepane derivatives, including 4-(1-benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane, as anticancer agents. The compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar thiazepane structures have been evaluated for their ability to inhibit tumor growth in xenograft models, demonstrating significant anti-tumor activity in preclinical trials .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies indicate that thiazepane derivatives exhibit activity against a range of bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

1.3 Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further exploration in neurodegenerative disease therapies such as Alzheimer's and Parkinson's disease .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized via a cyclization reaction between appropriate benzofuran derivatives and chlorophenyl isocyanate under controlled conditions. The characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Material Science Applications

3.1 Polymer Chemistry

In material science, thiazepane derivatives have been explored as potential monomers for the synthesis of advanced polymers with unique properties. Their incorporation into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

3.2 Drug Delivery Systems

The unique structural features of this compound make it an attractive candidate for drug delivery systems. Its ability to form stable complexes with various drugs can improve solubility and bioavailability, which is crucial for enhancing therapeutic efficacy .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The benzofuran ring is known for its ability to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells. The thiazepane ring and chlorophenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Target Compound and Analogs

Key Observations:

- Core Structure: The target compound’s benzofuran core differs from the benzothiophene in analogs 7f, 8a, and 8b.

- Substituents: The 2-chlorophenyl group in the target compound is less electron-withdrawing than the 4-nitrophenyl group in 7f but more sterically hindered than the 2-fluorophenyl in 8b. This balance may modulate solubility and receptor affinity.

- Ring System: The 1,4-thiazepane ring (7-membered) offers greater conformational flexibility compared to the rigid six-membered piperazine rings in 7f, 8a, and 8b. This flexibility could enhance adaptability in enzyme-binding pockets.

Physicochemical and Spectroscopic Comparisons

Table 2: Physical Properties and Spectral Data

| Compound | Melting Point (°C) | IR Peaks (cm⁻¹) | ¹H-NMR Highlights |

|---|---|---|---|

| Target* | N/A | ~1700 (C=O), ~750 (C-Cl) | δ 7.3–7.6 (2-chlorophenyl), δ 4.5 (N-CH₂) |

| 7f | 138–141 | 1680 (C=O), 1520 (NO₂) | δ 8.1 (Ar-H nitro), δ 3.6 (piperazine) |

| 8a | 148–149 | 3400 (O-H), 1250 (C-O methoxy) | δ 6.8 (Ar-H methoxy), δ 4.1 (O-H) |

| 8b | 128–129 | 3400 (O-H), 1220 (C-F) | δ 7.2 (Ar-H fluoro), δ 4.0 (O-H) |

*Predicted data for the target compound based on structural analogs.

Key Observations:

- Melting Points: The target compound’s melting point is expected to fall between 130–150°C, similar to 7f and 8a, due to comparable molecular weights and polar functional groups.

- IR Spectroscopy: The carbonyl (C=O) stretch (~1700 cm⁻¹) and C-Cl aromatic bend (~750 cm⁻¹) in the target compound align with trends observed in 7f (C=O at 1680 cm⁻¹) and aryl halides in 8b (C-F at 1220 cm⁻¹) .

- ¹H-NMR: The 2-chlorophenyl protons in the target compound would resonate downfield (δ 7.3–7.6) compared to the methoxy-substituted aromatic protons in 8a (δ 6.8), reflecting the electron-withdrawing effect of chlorine.

Biological Activity

The compound 4-(1-benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane is a member of the thiazepane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

This structure features a benzofuran moiety and a thiazepane ring, which are critical for its biological properties.

Research indicates that compounds containing benzofuran and thiazepane moieties exhibit various biological activities. The mechanisms often involve:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspases and the generation of reactive oxygen species (ROS) .

- Antiproliferative Effects : The compound's structure suggests potential antiproliferative activity against various cancer cells by interfering with cell cycle progression .

Anticancer Activity

Several studies have evaluated the anticancer properties of benzofuran derivatives, including those structurally related to this compound. For instance:

- Cell Line Studies : Compounds with similar structures have demonstrated significant cytotoxicity against leukemia cell lines (K562 and MOLT-4), with some derivatives showing IC50 values below 20 µM .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6 | K562 | 15 | Apoptosis via ROS increase |

| 8 | MOLT-4 | 18 | Caspase activation |

Antimicrobial Activity

Benzofuran derivatives have also been tested for antimicrobial properties. The presence of halogen substituents, such as chlorine in the compound's structure, enhances antimicrobial efficacy against various pathogens.

- In Vitro Studies : A series of benzofuran-based compounds were evaluated for their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Compounds exhibited inhibition zones ranging from 20 mm to 25 mm .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 40b | S. aureus | 23 |

| 41a | E. coli | 24 |

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzofuran derivatives that included thiazepane rings. The results indicated that modifications to the benzofuran moiety significantly influenced biological activity.

Q & A

Q. Q1. What are the optimal synthetic routes and purification strategies for 4-(1-benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane?

The synthesis typically involves multi-step reactions, including:

- Ring closure : Formation of the thiazepane core via cyclization of precursors like β-aroylacrylic acids with aminothiophenol derivatives under HCl catalysis .

- Functionalization : Introduction of the 2-chlorophenyl and benzofuran-2-carbonyl groups via nucleophilic acyl substitution or Friedel-Crafts acylation .

- Purification : Chromatography (e.g., silica gel or HPLC) is critical due to the compound’s structural complexity. Yield optimization requires strict control of reaction conditions (e.g., temperature, solvent polarity) .

Q. Q2. How is the compound structurally characterized, and what analytical methods are most reliable?

Key characterization methods include:

- NMR spectroscopy : Assigning proton environments (e.g., thiazepane ring protons at δ 3.2–4.1 ppm, aromatic protons from benzofuran/chlorophenyl groups at δ 6.8–7.5 ppm) .

- X-ray crystallography : Resolves stereochemistry (e.g., equatorial orientation of substituents and ring puckering in the thiazepane core) .

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z ≈ 396.8 [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. Q3. What experimental design principles apply to studying the compound’s structure-activity relationships (SAR) in biological systems?

- Variable modification : Systematically alter substituents (e.g., replace 2-chlorophenyl with fluorophenyl or thiophene groups) to assess impact on receptor binding .

- Bioassays : Use enzyme inhibition assays (e.g., cyclooxygenase-2) with IC₅₀ comparisons. For example, fluorinated analogs show 3–5× higher potency due to enhanced lipophilicity .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like GABA receptors, validated by mutagenesis studies .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or incubation times. Standardize protocols using OECD guidelines .

- Purity thresholds : Impurities >2% (e.g., unreacted benzofuran precursors) skew results. Validate purity via HPLC (≥98%) before biological testing .

- Solvent effects : DMSO concentrations >0.1% may inhibit enzyme activity. Use low-solubility alternatives like PEG-400 .

Q. Q5. What computational methods are effective for predicting the compound’s metabolic stability and reactivity?

- ADMET prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP3A4-mediated oxidation of the thiazepane ring) .

- DFT calculations : Assess electron density at reactive sites (e.g., sulfur in the thiazepane ring prone to oxidation) .

- MD simulations : Model degradation under physiological conditions (e.g., hydrolysis at pH 7.4) .

Methodological Challenges in Stability and Reactivity Studies

Q. Q6. How do researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1M HCl/NaOH, monitor via HPLC for degradation products (e.g., benzofuran cleavage) .

- Oxidative stress : Expose to 3% H₂O₂; quantify sulfoxide derivatives via LC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., ~180°C for the thiazepane core) .

Q. Q7. What strategies mitigate synthetic byproducts during large-scale preparation?

- Catalyst optimization : Use Pd/C or Raney nickel for selective reductions, minimizing over-reduction of the benzofuran moiety .

- Flow chemistry : Enhances reproducibility by controlling residence time and temperature during ring-closure steps .

- Byproduct tracking : LC-MS/MS identifies common impurities (e.g., diastereomers from incomplete stereocontrol) .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.